molecular formula C11H14N2O B13230889 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B13230889
M. Wt: 190.24 g/mol
InChI Key: NUALDJFHRDJSNT-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group and a ketone group attached to a tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by functional group transformations. For instance, the reduction of 1,2,3,4-tetrahydroisoquinoline can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Subsequent functionalization of the resulting tetrahydroisoquinoline with appropriate reagents can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure hydrogenation, and catalytic processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further reduce the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure but lacks the amino group.

    4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one: Similar structure with an extended carbon chain.

    2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the tetrahydroisoquinoline ring system. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-9-4-2-3-5-10(9)11(12)7-13/h2-5,11H,6-7,12H2,1H3

InChI Key

NUALDJFHRDJSNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=CC=CC=C2C1)N

Origin of Product

United States

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